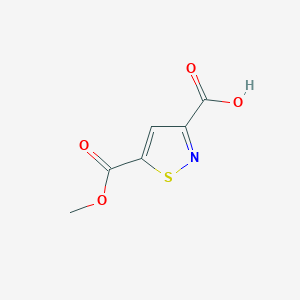

5-(Methoxycarbonyl)isothiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

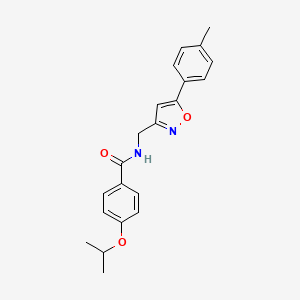

5-(Methoxycarbonyl)isothiazole-3-carboxylic acid is a chemical compound with the CAS number 1891274-16-0 . It has a molecular weight of 187.18 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5NO4S/c1-11-6(10)4-2-3(5(8)9)7-12-4/h2H,1H3,(H,8,9) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule .Scientific Research Applications

Organic Synthesis and Chemistry

- The synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization illustrates the versatility of methoxycarbonyl functional groups in facilitating chemical transformations. The Fe(II)-catalyzed isomerization of acyl-5-methoxy-/5-aminoisoxazoles to isoxazole-4-carboxylic esters and amides demonstrates the utility of these compounds in organic synthesis, highlighting their potential in constructing complex molecular architectures (A. V. Serebryannikova et al., 2019).

- The study of intramolecular cycloaddition of N-phthalimidoaziridines to double and triple carbon–carbon bonds, resulting in stereospecific formation of condensed N-phthalimidopyrrolidines, N-phthalimidopyrrolines, or the generation of 5-methoxyoxazoles, underscores the significance of methoxycarbonyl groups in enabling photo-induced chemical reactions and the subsequent formation of complex heterocyclic systems (A. S. Pankova et al., 2009).

Corrosion Inhibition

- The compound's application in corrosion inhibition is documented in the context of mild steel protection. The utilization of similar methoxycarbonyl derivatives for inhibiting corrosion of mild steel in acidic media demonstrates their potential as effective corrosion inhibitors, with studies showing high inhibition efficiencies in various acidic environments. This application is significant for industries looking to protect infrastructure and machinery from corrosive damage (M. Lagrenée et al., 2002).

Pharmaceutical Chemistry

- The development of novel pharmaceutical compounds leveraging the structural motif of 5-(Methoxycarbonyl)isothiazole-3-carboxylic acid derivatives underscores their potential in medicinal chemistry. For instance, the synthesis and biological activity studies of comenic acid derivatives containing isoxazole and isothiazole moieties, which exhibited synergistic effects with antitumor drugs, highlight the compound's relevance in drug development and therapeutic applications (A. Kletskov et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating potential hazards if ingested, in contact with skin, eyes, or if inhaled . Precautionary measures include avoiding ingestion, skin and eye contact, inhalation, and dust formation .

Properties

IUPAC Name |

5-methoxycarbonyl-1,2-thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S/c1-11-6(10)4-2-3(5(8)9)7-12-4/h2H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLLTSXSWXNRNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891274-16-0 |

Source

|

| Record name | 5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651568.png)

![{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2651572.png)

![N-(3,5-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2651573.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2651574.png)

![4-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2651576.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2651579.png)

![2-[2,2-Difluoroethyl-[[4-(methoxymethyl)phenyl]methyl]amino]ethanesulfonyl fluoride](/img/structure/B2651581.png)

![16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 4-methylbenzoate](/img/structure/B2651582.png)

![N-[(1Z)-2-hexylcyclohexylidene]hydroxylamine](/img/structure/B2651588.png)

![2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2651589.png)